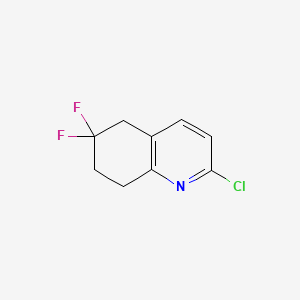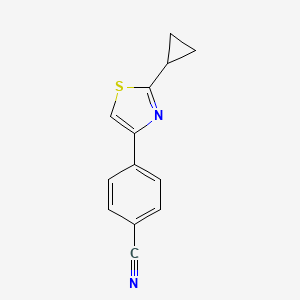
4-(2-Cyclopropylthiazol-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopropylthiazol-4-yl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a 2-cyclopropylthiazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylthiazol-4-yl)benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Benzonitrile: The final step involves coupling the 2-cyclopropylthiazole with a benzonitrile derivative. This can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylthiazol-4-yl)benzonitrile can undergo several types of chemical reactions:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different functional groups.
Coupling Reactions: The aromatic ring allows for various coupling reactions, enabling the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield amides or amines, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
4-(2-Cyclopropylthiazol-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving nitrile-containing compounds.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylthiazol-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and nitrile group can interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Thiazolyl)benzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
4-(2-Cyclopropylthiazol-4-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical reactivity.
4-(2-Cyclopropylthiazol-4-yl)benzoic acid: Contains a carboxylic acid group, which can participate in different types of reactions compared to the nitrile group.
Uniqueness
4-(2-Cyclopropylthiazol-4-yl)benzonitrile is unique due to the presence of both the cyclopropyl and thiazole groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10N2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-(2-cyclopropyl-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2S/c14-7-9-1-3-10(4-2-9)12-8-16-13(15-12)11-5-6-11/h1-4,8,11H,5-6H2 |
InChI Key |
SOAYBZVJEBLFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)
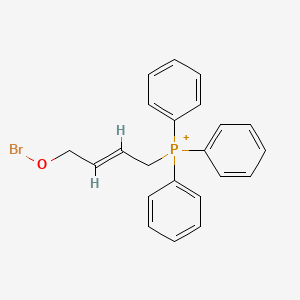

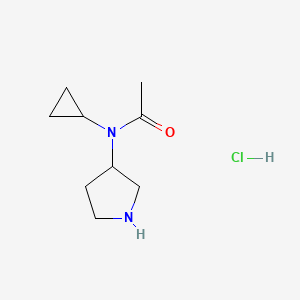
![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)


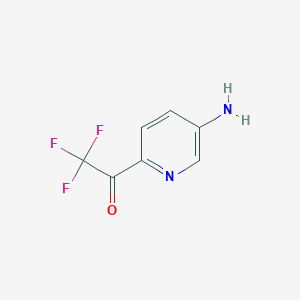


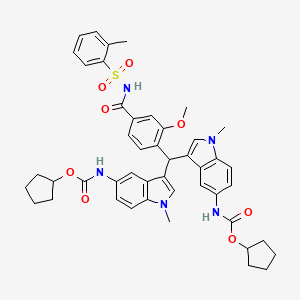
![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)
![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
